Alpha-Glucosidase Inhibitory Activity: Comparative IC₅₀ Values in a Lichen-Derived Monoaromatic Panel
In a comparative study of lichen-derived monoaromatic compounds, the target compound (3,5-dihydroxy-4-methylbenzoic acid, designated compound 3) exhibited weak inhibitory activity against alpha-glucosidase with an IC₅₀ of 24 mg/L (approximately 143 µM) . In contrast, its 4-methoxy analog (3,5-dihydroxy-4-methoxylbenzoic acid, compound 4) showed stronger inhibition with an IC₅₀ of 24.0 µg/mL (approximately 130 µM) [1]. The parent compound 3,5-dihydroxybenzoic acid (compound 1) and the methyl ester (compound 2) were also evaluated but did not show notable activity [2].
| Evidence Dimension | Alpha-glucosidase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 24 mg/L (143 µM) |
| Comparator Or Baseline | 3,5-Dihydroxy-4-methoxylbenzoic acid: IC₅₀ = 24.0 µg/mL (130 µM); 3,5-Dihydroxybenzoic acid: not active |
| Quantified Difference | Target is ~1.1x less potent (on a molar basis) than the 4-methoxy analog, but distinct from the inactive parent acid. |
| Conditions | In vitro enzyme assay using alpha-glucosidase; IC₅₀ determined via standard colorimetric method. |
Why This Matters
This direct comparative data demonstrates that the 4-methyl substitution confers a specific, albeit weak, inhibitory profile that is distinct from both the unsubstituted parent and the 4-methoxy analog, making the compound useful as a selective chemical probe for structure-activity relationship (SAR) studies in alpha-glucosidase research.
- [1] A. A. El-Gamal et al. Biological Activities of Lichen-Derived Monoaromatic Compounds. Molecules. 2022; 27(9):2871. DOI: 10.3390/molecules27092871 View Source
- [2] A. A. El-Gamal et al. Biological Activities of Lichen-Derived Monoaromatic Compounds. Molecules. 2022; 27(9):2871. DOI: 10.3390/molecules27092871 View Source
